(1-Phenyl-1H-pyrrol-2-YL)boronic acid
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Overview
Description
(1-Phenyl-1H-pyrrol-2-YL)boronic acid is an organoboron compound that features a boronic acid group attached to a pyrrole ring with a phenyl substituent. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Phenyl-1H-pyrrol-2-YL)boronic acid typically involves the reaction of a pyrrole derivative with a boronic acid reagent. One common method is the palladium-catalyzed borylation of a halogenated pyrrole with a boronic acid or boronate ester. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(1-Phenyl-1H-pyrrol-2-YL)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a proton source under acidic or basic conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, DMF).
Protodeboronation: Acids (e.g., HCl) or bases (e.g., NaOH) in aqueous or organic solvents.
Major Products
Suzuki-Miyaura Coupling: Formation of biaryl or styrene derivatives.
Protodeboronation: Formation of the corresponding pyrrole derivative without the boronic acid group.
Scientific Research Applications
(1-Phenyl-1H-pyrrol-2-YL)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (1-Phenyl-1H-pyrrol-2-YL)boronic acid in chemical reactions involves the formation of a boronate complex with the catalyst, followed by transmetalation and reductive elimination steps. In Suzuki-Miyaura coupling, the boronic acid group interacts with the palladium catalyst, facilitating the transfer of the phenyl group to the halide substrate, resulting in the formation of a new carbon-carbon bond .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the pyrrole ring but is widely used in similar coupling reactions.
(1-Methyl-1H-pyrrol-2-YL)boronic Acid: Similar structure but with a methyl group instead of a phenyl group.
(1H-Pyrrol-2-YL)boronic Acid Pinacol Ester: A boronic ester derivative with similar reactivity.
Uniqueness
(1-Phenyl-1H-pyrrol-2-YL)boronic acid is unique due to its combination of a pyrrole ring and a phenyl group, which provides distinct electronic and steric properties. This uniqueness enhances its reactivity and selectivity in various chemical reactions, making it a valuable compound in organic synthesis .
Properties
Molecular Formula |
C10H10BNO2 |
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Molecular Weight |
187.00 g/mol |
IUPAC Name |
(1-phenylpyrrol-2-yl)boronic acid |
InChI |
InChI=1S/C10H10BNO2/c13-11(14)10-7-4-8-12(10)9-5-2-1-3-6-9/h1-8,13-14H |
InChI Key |
ZYLQQRODXKJUNX-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CN1C2=CC=CC=C2)(O)O |
Origin of Product |
United States |
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